molecular formula C10H10O3 B1523848 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 201655-95-0

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No. B1523848
CAS RN: 201655-95-0
M. Wt: 178.18 g/mol
InChI Key: XAZCDGLACKFUCI-UHFFFAOYSA-N
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Description

“3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid” is a chemical compound with the molecular formula C10H10O3 . It’s a derivative of indane, which is a colorless liquid hydrocarbon and a petrochemical, a bicyclic compound .


Synthesis Analysis

The synthesis of indane derivatives, which “3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid” is part of, can be achieved through various methods. For instance, one method involves the reaction of diethyl phthalate with ethyl acetate, using metallic sodium and ethanol as a catalyst . Other methods include the rhodium-catalyzed asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives .

Scientific Research Applications

Corrosion Inhibition

Indanone derivatives, including compounds structurally related to 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid, have been investigated for their anti-corrosive properties on mild steel in aqueous hydrochloric acid solutions. Studies using gravimetric, electrochemical measurements, surface analysis, and theoretical studies have shown that these compounds possess significant inhibiting properties, with efficiency increasing alongside the concentration of the inhibitor. The inhibition process is attributed to the adsorption of inhibitor molecules on the metal surface, following a Langmuir adsorption isotherm. Derivatives such as 2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-1H-indene-1-carboxylic acid exhibit mixed-type behavior, acting as effective corrosion inhibitors with high efficiency rates (Saady et al., 2018).

Synthetic Chemistry

In the realm of synthetic chemistry, derivatives of 3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid have been utilized in various reactions. For example, indium(III) chloride has been identified as a highly efficient and versatile catalyst for the acylation of phenols, thiols, alcohols, and amines under solvent-free conditions. This showcases the role of carboxylic acid derivatives in facilitating smooth acylation reactions without competitive side reactions, highlighting their potential in synthetic applications (Chakraborti & Gulhane, 2003).

Material Science

The study of carboxylic acid derivatives extends into material science, where these compounds contribute to the development of novel materials with unique properties. For instance, the assembly of InCl3 with benzenetricarboxylic acid under hydrothermal conditions has led to the creation of coordination polymers with interesting frameworks and ion-exchange properties. Such developments underscore the importance of carboxylic acid derivatives in creating materials with potential applications in catalysis, separation, and ion exchange (Lin et al., 2006).

properties

IUPAC Name

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZCDGLACKFUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 2
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 3
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 4
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 5
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid
Reactant of Route 6
3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid

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